molecular formula C20H21F3N6 B6422607 1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 946203-49-2

1-[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No. B6422607
CAS RN: 946203-49-2
M. Wt: 402.4 g/mol
InChI Key: RUUFSSJYRGWTEL-VMPITWQZSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the [1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the various substituents. The trifluoromethyl group could potentially be introduced via a radical trifluoromethylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen atoms in the ring structures would likely result in a high degree of electron delocalization, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. For example, given the reported anti-malarial activity of similar compounds , it could be interesting to investigate this compound’s potential as a therapeutic agent.

properties

IUPAC Name

5-methyl-7-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N6/c1-15-14-17(29-19(24-15)25-18(26-29)20(21,22)23)28-12-10-27(11-13-28)9-5-8-16-6-3-2-4-7-16/h2-8,14H,9-13H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUFSSJYRGWTEL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)CC=CC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=NC(=NN2C(=C1)N3CCN(CC3)C/C=C/C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-(4-cinnamylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

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